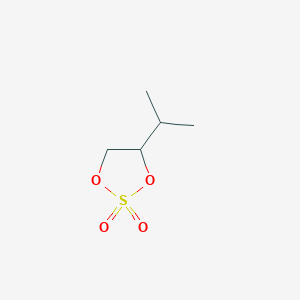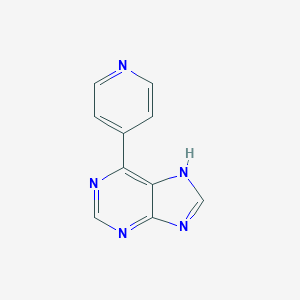
6-(4-Pyridinyl)-9H-purine
Descripción general
Descripción
Pyridine is a valuable nitrogen-based heterocyclic compound . It’s present in many naturally occurring bioactive compounds and is widely used in drug designing and development in pharmaceuticals, as well as a precursor to agrochemicals and chemical-based industries .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .Molecular Structure Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand .Chemical Reactions Analysis
Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties .Physical And Chemical Properties Analysis
Pyridine is a valuable nitrogen-based heterocyclic compound . It also possesses some unique optical properties .Aplicaciones Científicas De Investigación
Antimycobacterial Agents : Thio analogs of purine, including certain 6-thio-substituted purine analogs, have shown moderate to good inhibitory activity against Mycobacterium tuberculosis. This suggests potential applications in antimycobacterial therapies (Pathak et al., 2004).
Anticancer Activity : Research on 9-amino-9H-purine-6(1H)-thione derivatives, synthesized from 9-amino-6-(methylthio)-9H-purine, investigated their potential anticancer properties. However, these compounds did not show activity against L1210 leukemia cells, suggesting the specific activity of simpler 9-aminopurines (Temple et al., 1975).
Synthesis of Pyrimidino[5,4-d]pyrimidines : A study demonstrated the synthesis of 6-cyano-9-substituted-9H-purines and their conversion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. This indicates potential applications in developing novel compounds with various biological activities (Al‐Azmi et al., 2001).
Antituberculosis Drug Development : Synthesis and screening of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines for activity against Mycobacterium tuberculosis revealed potential for developing antituberculosis drugs. Particularly, compounds with chlorine atoms in the purine 2-position showed enhanced activity (Bakkestuen et al., 2005).
Nucleotide Pattern Modification in Plants : 6-Substituted purines, such as 6-furfurylaminopurine (kinetin), induced specific changes in the nucleotide pattern of pea root tissue, suggesting applications in plant biology and agriculture (Brown & Cassells, 1971).
Anticonvulsant Agents : A study on 9-alkyl-6-substituted-purines indicated that compounds with a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine showed potent anticonvulsant activity. This opens avenues for new classes of anticonvulsant agents (Kelley et al., 1988).
Antiinflammatory Activity : Substituted analogues of 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones demonstrated antiinflammatory activity in the adjuvant-induced arthritis rat model. This suggests their potential use as antiinflammatory agents (Kaminski et al., 1989).
Metabolic Fate Studies : Investigations into the metabolic fate of 6-mercaptopurine in mice, an analog of purine, provided insights into its potential as a chemotherapeutic agent (Elion et al., 1954).
Direcciones Futuras
Propiedades
IUPAC Name |
6-pyridin-4-yl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-3-11-4-2-7(1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVSLWREXFCGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)-7H-purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



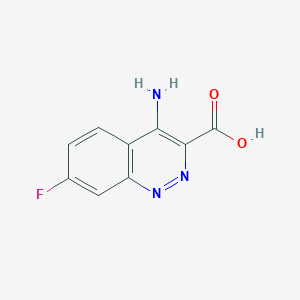
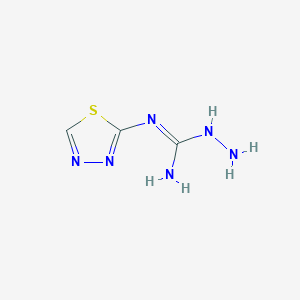
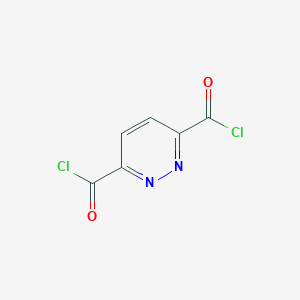
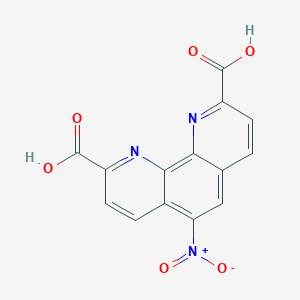
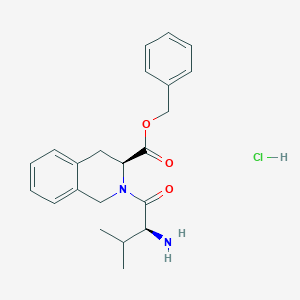
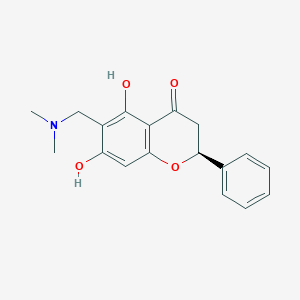
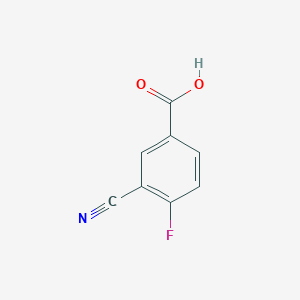
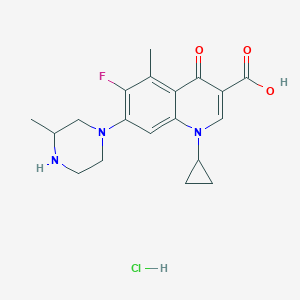
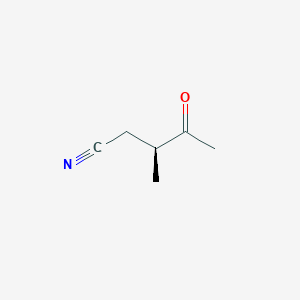

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
